molecular formula C10H12ClN3 B7811120 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine

6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811120
M. Wt: 209.67 g/mol
InChI Key: FFXGOUJZVYSDBX-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the following steps:

  • Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone or β-ketoester under acidic conditions.

  • Introduction of the Pyridine Ring: The pyridine ring is then introduced through a subsequent cyclization reaction, often involving a condensation reaction with an appropriate amine.

  • Chlorination and Alkylation: The final steps include chlorination to introduce the chlorine atom at the 6-position and alkylation to add the isopropyl group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or other functionalities.

  • Substitution: Substitution reactions can involve the replacement of the chlorine atom with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as alkyl halides, aryl halides, or organometallic reagents.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Alkylated or arylated derivatives.

Scientific Research Applications

6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is similar to other pyrazolopyridine derivatives, such as 6-Chloro-2-isopropyl-4-methyl-1H-pyrazolo[3,4-b]pyridine and 6-Chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 6-Chloro-2-isopropyl-4-methyl-1H-pyrazolo[3,4-b]pyridine

  • 6-Chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine

  • 6-Chloro-2-methyl-4-ethyl-2H-pyrazolo[3,4-b]pyridine

Properties

IUPAC Name

6-chloro-4-methyl-2-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-6(2)14-5-8-7(3)4-9(11)12-10(8)13-14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXGOUJZVYSDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN(C=C12)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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